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Introduction

MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers,
contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of
MYC has remained a formidable challenge in drug development. MYC Degrader 1, also known
as A80.2HCI, has emerged as a promising therapeutic agent. It functions as a molecular glue,
inducing the degradation of MYC protein. This guide provides a comprehensive overview of the
chemical properties, mechanism of action, and preclinical efficacy of A80.2HCI, with a focus on
its ability to overcome resistance to CDK4/6 inhibitors.

Chemical Structure and Properties

MYC Degrader 1 (A80.2HCI) is an orally bioavailable small molecule. Its chemical structure is
characterized by a complex heterocyclic scaffold. The ".2HCI" designation indicates that the

compound is formulated as a dihydrochloride salt.

IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-
yllmethylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
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Molecular Formula: C32H31CIF3NsO3

Property Value
Molecular Weight 626.1 g/mol
CAS Number 2946670-96-6

Mechanism of Action: A Molecular Glue for MYC
Degradation

A80.2HCI acts as a molecular glue to induce the proteasomal degradation of the MYC
oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize
cancer cells to other therapies.

The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate
receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the
ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation
of MYC restores the function of the tumor suppressor protein pRB1.[3][4]

High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the
degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin
ligase KLHL42, which in turn targets pRBL1 for proteasomal degradation.[1] By degrading MYC,
AB80.2HCI disrupts this resistance mechanism, leading to the restoration of pRB1 levels and
renewed sensitivity to CDK4/6 inhibitors.[1]
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Caption: Signaling pathway of MYC-driven resistance and A80.2HCI intervention.
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Quantitative Data
In Vitro Efficacy

A80.2HCI demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors

in various cancer cell lines.

. A80.2HCI Effect on
Cell Line o Reference
Treatment Palbociclib ICso

Reduction from 8.37

T24 10 nM for 24h [31[4]
MM to 3.11 pM
Reduction from 97.39

UMuUC14 10 nM for 24h [3114]

UM to 10.23 pM

A80.2HCI induces MYC degradation at nanomolar concentrations across a panel of cancer cell
lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour

treatment.[3][4]

Binding Affinities

Binding Partners Affinity (Kd)

Method Reference

A80.2HCI and MYC 145 nM

Isothermal Titration

. [2]
Calorimetry (ITC)

A80.2HCI and CRBN Confirmed

Homogeneous Time-
Resolved [2]
Fluorescence (HTRF)

In Vivo Efficacy

In xenograft models using T24 and UMUC14 cancer cells, A80.2HCI administered orally at 6
mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When
combined with the CDK4/6 inhibitor Palbociclib, A80.2HCI (6 mg/kg, intragastrically, once daily
for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and extension of
these findings.
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Caption: General experimental workflow for evaluating A80.2HCI.

Cell Culture and Treatment

e Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained
in appropriate culture media supplemented with fetal bovine serum and antibiotics.

o Treatment: For degradation studies, cells are treated with A80.2HCI at concentrations
ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with
A80.2HCI (e.g., 10 nM) and a CDKA4/6 inhibitor (e.g., Palbociclib) for the desired duration.

Western Blot Analysis

o Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and
phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and
transferred to a PVDF membrane.

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies
against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.

Detection: After washing, membranes are incubated with HRP-conjugated secondary
antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

Co-Immunoprecipitation (Co-IP)

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody
against the protein of interest (e.g., CRBN) overnight at 4°C.

Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein
complexes.

Washing and Elution: The beads are washed to remove non-specific binding, and the protein
complexes are eluted.

Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting
partners (e.g., MYC).

Cell Viability Assay

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

Drug Treatment: Cells are treated with serial dilutions of the single agents or their
combinations.

Incubation: Plates are incubated for 48-72 hours.
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 Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and
absorbance is measured with a microplate reader.

e |Cso Calculation: The half-maximal inhibitory concentration (ICso) is calculated from the dose-
response curves.

In Vivo Xenograft Studies

e Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

e Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the
flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice
are then randomized into treatment groups.

e Drug Administration: A80.2HCI is administered orally (p.0.) or via intragastric gavage (i.g.) at
the specified dose and schedule.

e Monitoring: Tumor volume and mouse body weight are monitored regularly.

e Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as
immunohistochemistry (IHC).

Conclusion

MYC Degrader 1 (A80.2HCI) represents a significant advancement in the quest to
therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel
strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its
potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a
promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is
warranted to fully elucidate the therapeutic utility of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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